molecular formula C6H11N B078233 tert-Amylisocyanide CAS No. 13947-76-7

tert-Amylisocyanide

Cat. No.: B078233
CAS No.: 13947-76-7
M. Wt: 97.16 g/mol
InChI Key: ZANHUOZJSFYTKD-UHFFFAOYSA-N
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Description

tert-Amylisocyanide: , also known as 2-isocyano-2-methylbutane, is an organic compound with the molecular formula C6H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a tertiary carbon atom. This compound is known for its distinctive and often unpleasant odor, which is a common trait among isocyanides .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amylisocyanide can be synthesized through several methods. One common approach involves the Hofmann carbylamine reaction, where a primary amine reacts with chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction typically occurs in a two-phase system of water and dichloromethane, with the organic layer containing the desired isocyanide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures higher yields and purity of the final product. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Amylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Ugi reaction typically yields peptidomimetic compounds, which are valuable in medicinal chemistry .

Scientific Research Applications

Chemistry: tert-Amylisocyanide is widely used in organic synthesis, particularly in the formation of heterocycles and peptidomimetics through multicomponent reactions. Its unique reactivity makes it a valuable building block in the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its derivatives have shown potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of tert-Amylisocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique electronic structure of the isocyanide group. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: tert-Amylisocyanide is unique due to its specific steric and electronic properties, which influence its reactivity and the types of products it can form. Its tertiary carbon structure provides steric hindrance, making it less reactive in certain substitution reactions compared to primary or secondary isocyanides .

Biological Activity

tert-Amylisocyanide (t-AmIC) is an isocyanide compound with notable chemical and biological properties. This article delves into the biological activity of t-AmIC, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isocyanide functional group, which contributes to its reactivity and interactions in biological systems. The chemical structure can be represented as follows:

  • Chemical Formula : C5H9N
  • Molecular Weight : 97.13 g/mol

The presence of the isocyanide group allows t-AmIC to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of t-AmIC is primarily attributed to its interactions with proteins and enzymes. Research indicates that isocyanides can act as inhibitors or modulators of enzymatic activities, particularly in the context of:

  • Enzyme Inhibition : t-AmIC has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have demonstrated that isocyanides can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications.
  • Metal Coordination : t-AmIC can form complexes with transition metals, which may enhance its biological activity. The coordination with metals has implications for catalytic processes and potential therapeutic applications .

Biological Effects

Research has indicated various biological effects associated with t-AmIC:

  • Antimicrobial Activity : Some studies suggest that t-AmIC exhibits antimicrobial properties against specific bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : Preliminary studies have indicated that t-AmIC may possess cytotoxic effects on certain cancer cell lines. This cytotoxicity is hypothesized to arise from its ability to interfere with cellular metabolic processes.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study investigated the effects of t-AmIC on aldose reductase activity, revealing a significant reduction in enzyme activity at specific concentrations. This suggests a potential role for t-AmIC in managing diabetic complications through enzyme modulation.
  • Antimicrobial Properties :
    • In vitro tests demonstrated that t-AmIC showed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, indicating its potential use as an antimicrobial agent.
  • Cytotoxic Effects on Cancer Cells :
    • Research involving various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with t-AmIC resulted in reduced cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve induction of apoptosis and disruption of metabolic pathways.

Summary Table of Biological Activities

Biological ActivityEffect ObservedReference
Enzyme InhibitionAldose reductase inhibition
Antimicrobial ActivityInhibition of S. aureus and E. coli
CytotoxicityReduced viability in cancer cell lines

Properties

IUPAC Name

2-isocyano-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANHUOZJSFYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373424
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-76-7
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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